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Compound of Interest

Compound Name: 5,5-Dimethyl-3-hexanone

Cat. No.: B15492113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5,5-
Dimethyl-3-hexanone (CAS No. 5340-30-7), a ketone with applications in organic synthesis
and fragrance chemistry. Due to the limited availability of public experimental spectra, this
document presents predicted Nuclear Magnetic Resonance (NMR) data alongside predicted
and analogous Mass Spectrometry (MS) data to facilitate compound identification and
characterization. General experimental protocols for the spectroscopic techniques are also
detailed.

Compound Information

Property Value

IUPAC Name 5,5-dimethylhexan-3-one
Synonyms Ethyl neopentyl ketone
CAS Number 5340-30-7

Molecular Formula CsH160

Molecular Weight 128.21 g/mol

Structure CH3CH2COCH:2C(CHs)s
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Spectroscopic Data
Mass Spectrometry (MS)

Experimental mass spectra for 5,5-Dimethyl-3-hexanone are not readily available in the public
domain. However, predicted data for various adducts can provide valuable information for mass
spectrometric analysis. The primary fragmentation pathway for ketones is typically alpha-
cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. For
5,5-Dimethyl-3-hexanone, this would lead to the formation of characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data for 5,5-Dimethyl-3-hexanone Adducts

Adduct m/z

[M-+H]* 129.1274
[M+Na]* 151.1093
[M+K]* 167.0833
[M+NHa]* 146.1539

Note: Data is based on predicted values and should be used as a reference.

A typical electron ionization (El) mass spectrum of an acyclic ketone would show a molecular
ion peak (M*) and prominent peaks resulting from the loss of alkyl radicals via alpha-cleavage.
For 5,5-Dimethyl-3-hexanone, the expected major fragments would correspond to the loss of
an ethyl radical (CHsCHz¢) and a neopentyl radical ((CHs)sCCHzs).

13C Nuclear Magnetic Resonance (**C-NMR)
Spectroscopy

The following table presents the predicted 3C-NMR chemical shifts for 5,5-Dimethyl-3-
hexanone. These predictions are based on computational models and provide an estimation of
the expected spectral data.

Table 2: Predicted **C-NMR Chemical Shifts for 5,5-Dimethyl-3-hexanone
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Carbon Atom Predicted Chemical Shift (ppm)
C=0 (C3) ~212

C(CHs)s (C5) ~44

COCH:2C(CHs)s (C4) ~53

CHsCH2CO (C2) ~36

(CHs)sC (C6, C7, C8) ~29

CHsCH2CO (C1) ~8

Note: Predicted values are for guidance and may differ from experimental results.

'H Nuclear Magnetic Resonance (*H-NMR) Spectroscopy

The predicted *H-NMR spectrum of 5,5-Dimethyl-3-hexanone is characterized by distinct
signals for the ethyl and neopentyl groups. The chemical shifts and coupling patterns are
estimated based on the electronic environment of the protons.

Table 3: Predicted *H-NMR Data for 5,5-Dimethyl-3-hexanone

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
CHsCH2CO- (H2) ~2.4 Quartet 2H
CHsCH2CO- (H1) ~1.0 Triplet 3H
-COCH2C(CHs)s (H6, _
~1.0 Singlet 9H
H7, H8)
-COCHz2C(CHs)s (H4) ~2.3 Singlet 2H

Note: Predicted values are for guidance and may differ from experimental results. Coupling
constants are expected to be in the typical range for alkyl groups (~7 Hz for the ethyl group).

Experimental Protocols
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Specific experimental protocols for the acquisition of spectroscopic data for 5,5-Dimethyl-3-
hexanone are not publicly documented. However, the following sections describe generalized
procedures for the analysis of a ketone sample using MS, 3C-NMR, and tH-NMR
spectroscopy.

Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like ketones is Gas Chromatography-
Mass Spectrometry (GC-MS).

Workflow for GC-MS Analysis

Gas Chromatography Mass Spectrometry
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Caption: Workflow for GC-MS analysis of a ketone sample.
Typical GC-MS Parameters:
e GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
e Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped
to 250°C at a rate of 10°C/min.

 Injection Mode: Split or splitless, with an injection volume of 1 L.
e MS lonization: Electron lonization (EIl) at 70 eV.

e Mass Range: m/z 40-400.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically acquired for a sample dissolved in a deuterated solvent.

Workflow for NMR Analysis
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Caption: General workflow for NMR spectroscopic analysis.
Typical 33C-NMR Parameters:
e Spectrometer Frequency: 100-150 MHz.
» Solvent: Chloroform-d (CDCIs).
e Pulse Program: Standard proton-decoupled 13C experiment.
o Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.
o Relaxation Delay: 2 seconds.

Typical tH-NMR Parameters:

Spectrometer Frequency: 400-600 MHz.

Solvent: Chloroform-d (CDCIs).

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.

Logical Relationship of Spectroscopic Data
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The combination of MS, 13C-NMR, and *H-NMR data provides a comprehensive structural
elucidation of 5,5-Dimethyl-3-hexanone.

/ l Derived Informatig*n

Spectroscopic Techniques

5,5-Dimethyl-3-hexanone

(CsH160)

Mass Spectrometry (MS)

B3C-NMR

H-NMR

Molecular Weight
(128 g/mol)

Fragmentation Pattern
(a-cleavage)

Carbon Environments
(Number and type)

Structural Elucidation

AN

Proton Environments
(Chemical Shift, Integration,
Multiplicity)

Click to download full resolution via product page

Caption: Logical flow of spectroscopic data for structural elucidation.

This guide serves as a foundational resource for professionals working with 5,5-Dimethyl-3-

hexanone. While predicted data is a valuable tool in the absence of experimental spectra, it is

recommended to confirm these findings with acquired experimental data whenever possible.

 To cite this document: BenchChem. [Spectroscopic Profile of 5,5-Dimethyl-3-hexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15492113#5-5-dimethyl-3-hexanone-spectroscopic-

data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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